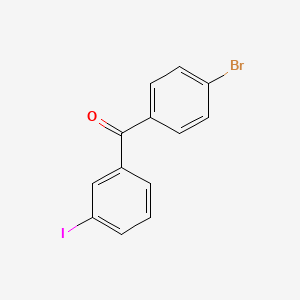
4'-Brom-3-iodobenzophenon
Übersicht
Beschreibung
4’-Bromo-3-iodobenzophenone is an organic compound with the molecular formula C₁₃H₈BrIO It is a derivative of benzophenone, where the phenyl rings are substituted with bromine and iodine atoms
Wissenschaftliche Forschungsanwendungen
4’-Bromo-3-iodobenzophenone has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and in the study of reaction mechanisms.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.
Industry: It is utilized in the production of advanced materials and specialty chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4’-Bromo-3-iodobenzophenone can be synthesized through a multi-step process involving the bromination and iodination of benzophenone derivatives. One common method involves the following steps:
Bromination: Benzophenone is first brominated using bromine (Br₂) in the presence of a catalyst such as iron (Fe) to yield 4’-bromobenzophenone.
Iodination: The 4’-bromobenzophenone is then iodinated using iodine (I₂) and a suitable oxidizing agent like potassium iodate (KIO₃) to produce 4’-Bromo-3-iodobenzophenone.
Industrial Production Methods
Industrial production of 4’-Bromo-3-iodobenzophenone typically involves large-scale bromination and iodination reactions under controlled conditions to ensure high yield and purity. The process may include:
- Use of continuous flow reactors for efficient mixing and reaction control.
- Implementation of purification techniques such as recrystallization and chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
4’-Bromo-3-iodobenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh₃)₄) and bases like potassium carbonate (K₂CO₃) in solvents such as tetrahydrofuran (THF) are typical conditions.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine or iodine atoms.
Coupling Reactions: Products are biaryl compounds formed by the coupling of 4’-Bromo-3-iodobenzophenone with other aromatic rings.
Wirkmechanismus
The mechanism of action of 4’-Bromo-3-iodobenzophenone involves its ability to undergo various chemical transformations due to the presence of reactive bromine and iodine atoms. These atoms can participate in electrophilic and nucleophilic reactions, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromobenzophenone: Lacks the iodine atom, making it less reactive in certain coupling reactions.
3-Iodobenzophenone:
4’-Chloro-3-iodobenzophenone: Substitutes chlorine for bromine, altering its chemical properties and reactivity.
Uniqueness
4’-Bromo-3-iodobenzophenone is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity patterns and make it a versatile intermediate in organic synthesis. Its dual halogenation allows for selective functionalization and coupling reactions, making it valuable in the development of complex molecules.
Eigenschaften
IUPAC Name |
(4-bromophenyl)-(3-iodophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrIO/c14-11-6-4-9(5-7-11)13(16)10-2-1-3-12(15)8-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TULLZCOQGRZYMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)C(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70568107 | |
| Record name | (4-Bromophenyl)(3-iodophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70568107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96464-18-5 | |
| Record name | (4-Bromophenyl)(3-iodophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70568107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



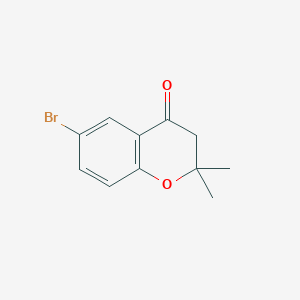
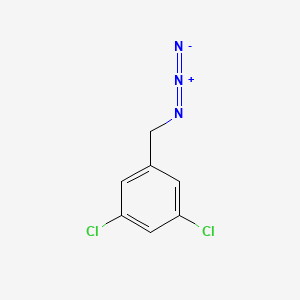
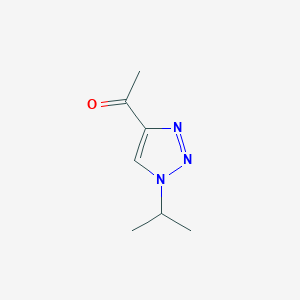
![(R)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene](/img/structure/B1283534.png)

![4-[(4-Fluorophenyl)thio]butan-2-one](/img/structure/B1283539.png)
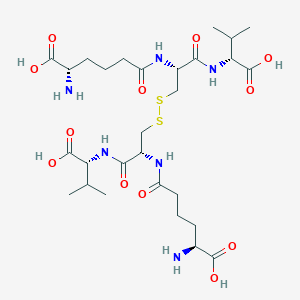
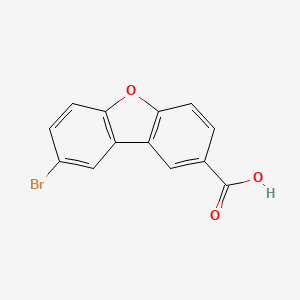
![(3aS,4S,6aR)-tert-butyl 4-formyl-2,2-dimethyldihydro-3aH-[1,3]dioxolo[4,5-c]pyrrole-5(4H)-carboxylate](/img/structure/B1283551.png)
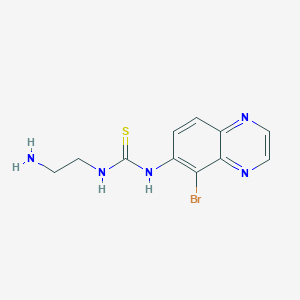
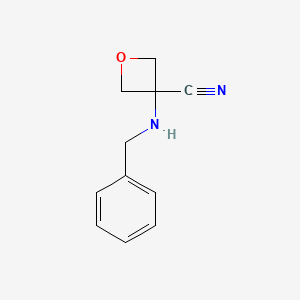
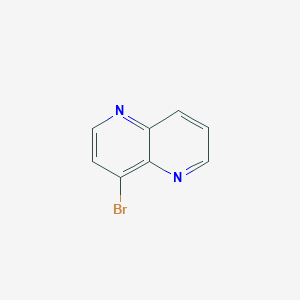
![3-Bromo-8-methoxyimidazo[1,2-a]pyrazine](/img/structure/B1283562.png)
